molecular formula C9H10FN B15198263 (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine

(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine

Cat. No.: B15198263
M. Wt: 151.18 g/mol
InChI Key: UJTQURLMCYMANH-DTWKUNHWSA-N
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Description

(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine is a chiral compound with significant interest in the field of organic chemistry due to its unique stereochemistry and potential applications. This compound features a cyclopropane ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The stereoselective synthesis can be controlled by using chiral catalysts or auxiliaries to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often involves the use of enantioselective synthesis techniques to ensure high enantiomeric purity. Methods such as enzymatic resolution or chiral chromatography are employed to separate the desired enantiomer from its racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and diastereomers. This uniqueness makes it valuable in stereochemical studies and applications where enantioselectivity is crucial .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9+/m0/s1

InChI Key

UJTQURLMCYMANH-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(C2=CC=CC=C2)F)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

Origin of Product

United States

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